molecular formula C20H20N2O4 B6532793 (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 903184-67-8

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B6532793
CAS No.: 903184-67-8
M. Wt: 352.4 g/mol
InChI Key: OAUPHOBWGGWENO-BOPFTXTBSA-N
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Description

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as hydroxy, methyl, morpholinomethyl, and pyridinylmethylene adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzofurans, which undergo various functional group transformations. Key steps may involve:

    Hydroxylation: Introduction of the hydroxy group at the 6th position.

    Methylation: Addition of a methyl group at the 4th position.

    Morpholinomethylation: Attachment of a morpholinomethyl group at the 7th position.

    Pyridinylmethylene formation: Introduction of the pyridinylmethylene group at the 2nd position.

These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridinylmethylene group can be reduced to form a pyridylmethyl group.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups enable it to interact with various biological molecules, providing insights into cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the morpholinomethyl and pyridinylmethylene groups can interact with hydrophobic pockets or active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-4-methylbenzofuran-3(2H)-one: Lacks the morpholinomethyl and pyridinylmethylene groups.

    4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one: Lacks the hydroxy and pyridinylmethylene groups.

    2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: Lacks the hydroxy, methyl, and morpholinomethyl groups.

Uniqueness

(Z)-6-hydroxy-4-methyl-7-(morpholinomethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy, methyl, morpholinomethyl, and pyridinylmethylene groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-10-16(23)15(12-22-6-8-25-9-7-22)20-18(13)19(24)17(26-20)11-14-2-4-21-5-3-14/h2-5,10-11,23H,6-9,12H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUPHOBWGGWENO-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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